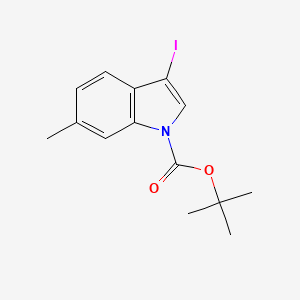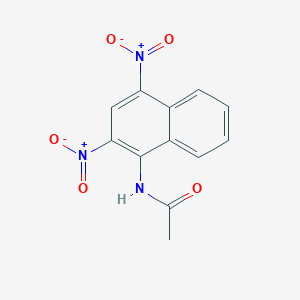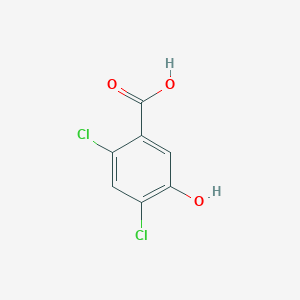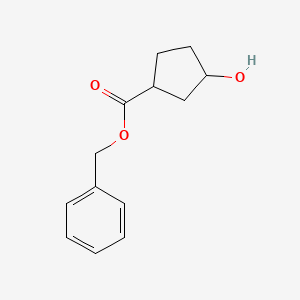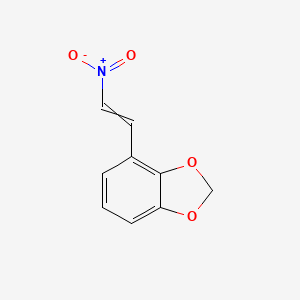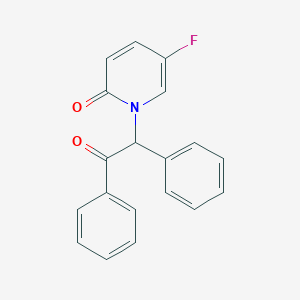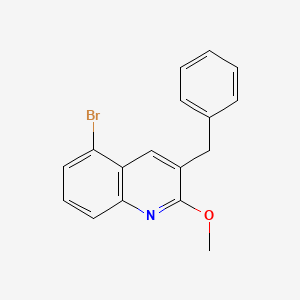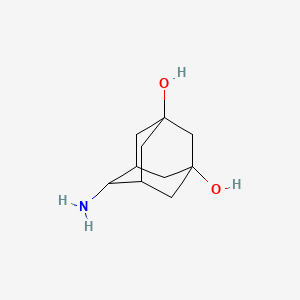
6-Aminoadamantane-1,3-diol
概要
説明
6-Aminoadamantane-1,3-diol is a compound with the molecular formula C10H17NO2 . It is also known as Vildagliptin Impurity 30, an impurity of Vildagliptin, an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs .
Synthesis Analysis
A series of nineteen amino acid analogues of amantadine (Amt) and rimantadine (Rim) were synthesized and their antiviral activity was evaluated against influenza virus A (H3N2). Among these analogues, the conjugation of rimantadine with glycine illustrated high antiviral activity combined with low cytotoxicity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a rigid cage moiety that protects nearby functional groups from metabolic cleavage, enhancing the stability and distribution of the drug in blood plasma .Physical And Chemical Properties Analysis
This compound has a molecular weight of 183.25 g/mol. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. Its Exact Mass and Monoisotopic Mass are 183.125928785 g/mol. Its Topological Polar Surface Area is 66.5 Ų .科学的研究の応用
Supramolecular Compounds
6-Aminoadamantane-1,3-diol derivatives have been explored in the synthesis of unique supramolecular compounds. Fu, Zhao, and Ge (2011) conducted a study on the reaction of 1-aminoadamantane hydrochloride with divalent metal chloride, yielding compounds with interesting network structures and dielectric properties (Fu, Zhao, & Ge, 2011).
Neurotrophic Factor Induction
Aminoadamantanes like this compound have been shown to impact neurotrophic factors. A study by Caumont, Octave, and Hermans (2006) found that aminoadamantanes can increase the level of the glial cell line-derived neurotrophic factor (GDNF) in glial cells, suggesting a role in neuroprotection (Caumont, Octave, & Hermans, 2006).
Antiparkinsonian Activity
Research into adamantane derivatives has shown potential antiparkinsonian effects. Ardashov et al. (2013) studied various derivatives and found significant results in antiparkinsonian activity in animal models, highlighting the potential therapeutic applications of these compounds (Ardashov et al., 2013).
Synthesis and Biological Activity
The synthesis and biological activity of adamantane derivatives, including this compound, have been a subject of considerable interest. Danilenko et al. (1976) reported on the synthesis and viral inhibiting activity of various adamantylamines, indicating their potential use in antiviral treatments (Danilenko et al., 1976).
Aminoadamantane Derivatives as Antiproliferative Agents
The antiproliferative properties of aminoadamantane derivatives have been investigated. Papanastasiou et al. (2013) synthesized and tested various aminoadamantane derivatives as antiproliferative agents, revealing differences in activity based on structural modifications (Papanastasiou et al., 2013).
Antiviral Activity Evaluation
Aminoadamantane derivatives have been evaluated for their antiviral activity. Kolocouris et al. (1994) conducted a study on various aminoadamantane derivatives, examining their efficacy against a range of viruses, particularly influenza A. Their findings suggested specificity in the antiviral action of these compounds against influenza A virus (Kolocouris et al., 1994).
Biocatalytic Synthesis of Chiral Amino Alcohols
Research into the biocatalytic synthesis of chiral amino alcohols using adamantane derivatives has been explored. Smith et al. (2010) detailed a multidisciplinary approach for the synthesis of chiral aminodiols, demonstrating the potential for environmentally friendly production methods in pharmaceutical intermediates (Smith et al., 2010).
Influenza A2 Infection Prophylaxis
The role of 1-adamantanamine hydrochloride, a derivative of this compound, in reducing the incidence of influenza A2 infections has been studied. Galbraith et al. (1969) reported a significant reduction in both clinical and serological evidence of influenza in household contacts treated prophylactically with this compound (Galbraith, Oxford, Schild, & Watson, 1969).
Safety and Hazards
作用機序
Target of Action
It is known that members of the adamantane family, such as amantadine, have established actions against coronaviruses . They may block the viral E protein ion channel function and down-regulate the protease Cathepsin L .
Mode of Action
It is suggested that amantadine, a related compound, may block the viral e protein ion channel function, leading to impaired viral propagation . Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes, thus inhibiting the action of host cell proteases such as Cathepsin L .
Biochemical Pathways
It is known that adamantane derivatives have been used to create materials with valuable properties . The unique geometry of the adamantane core allows for the design of polymer molecules with a fixed arrangement of fragments responsible for the functional properties of materials .
Result of Action
It is suggested that drugs tested in the aminoadamantane class may block infection by direct binding near critical sites for virus entry to the host cell .
Action Environment
Environmental factors such as ph levels could potentially influence the compound’s action, efficacy, and stability, as seen with other adamantane derivatives .
生化学分析
Biochemical Properties
The bis-cationic compound 1-amino-4-(1-adamantanamino)butane dihydrochloride (IEM-1913) has important advantages over clinically employed monocationic 3,5-dimethyl-1-aminoadamantane (memantine) because its anticonvulsant activity is significantly greater and its therapeutic index is 814 times higher than that of memantine . 6-Aminoadamantane-1,3-diol is an intermediate in the preparation of adamantamine inhibitors, which are used in the therapeutic treatment of diseases associated with hydroxysteroid dehydrogenase type 1 (11β-HSD1), such as diabetes, due to its high specificity over 11β-HSD2 in mammals .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to have high anticonvulsant activity and low toxicity .
Transport and Distribution
The adamantane moiety is known to enhance CNS penetration, making it valuable for targeting CNS drugs .
特性
IUPAC Name |
6-aminoadamantane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-8-6-1-9(12)3-7(8)4-10(13,2-6)5-9/h6-8,12-13H,1-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMKZRMRUWCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2N)CC1(C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


